6-(Aminomethyl)isoquinolin-1(2H)-one is a compound belonging to the class of isoquinolinones, which are significant in medicinal chemistry due to their diverse biological activities. This compound features an isoquinoline backbone with an aminomethyl group at the sixth position, which enhances its reactivity and potential applications in drug development. Isoquinolinones are often explored for their roles in various therapeutic areas, including anti-cancer and anti-inflammatory treatments.
The compound can be synthesized through various methods, including rhodium-catalyzed reactions and other transition metal-catalyzed processes. These synthetic methodologies have been documented in scientific literature, highlighting their efficiency and versatility in producing isoquinolinone derivatives .
6-(Aminomethyl)isoquinolin-1(2H)-one is classified as a heterocyclic organic compound, specifically an isoquinolinone. This classification is based on its structural characteristics, which include a fused aromatic ring system containing nitrogen atoms.
The synthesis of 6-(aminomethyl)isoquinolin-1(2H)-one can be achieved through several methods:
In the rhodium-catalyzed method, the reaction conditions typically involve using cesium acetate as a base in methanol at room temperature, yielding good conversion rates and product yields. The formation of a seven-membered rhodacycle intermediate is crucial for the subsequent C-N bond formation that leads to the desired isoquinolone derivative .
The molecular structure of 6-(aminomethyl)isoquinolin-1(2H)-one consists of:
6-(Aminomethyl)isoquinolin-1(2H)-one can participate in various chemical reactions due to its functional groups:
In synthetic applications, controlling reaction conditions such as temperature and solvent choice is essential for optimizing yields and selectivity during these transformations.
The mechanism of action for compounds like 6-(aminomethyl)isoquinolin-1(2H)-one often involves interaction with biological targets such as enzymes or receptors. For instance, some isoquinolinones have been shown to modulate phosphoinositide 3-kinase activity, which plays a critical role in cell signaling pathways related to growth and survival .
Research indicates that modifications on the isoquinolone scaffold can significantly influence its pharmacological profile, making systematic studies on structure-activity relationships essential for drug design.
Relevant data regarding melting points or specific solubility limits may vary based on purity and specific synthesis routes used.
6-(Aminomethyl)isoquinolin-1(2H)-one has potential applications in:
Isoquinolin-1(2H)-one represents a privileged scaffold in heterocyclic chemistry, characterized by a fused bicyclic system combining a benzenoid ring with a pyridinone moiety. This core structure imparts unique electronic properties and hydrogen-bonding capabilities critical for molecular recognition. The introduction of substituents at the 6-position, particularly aminomethyl (–CH₂NH₂), significantly enhances its versatility as a building block. 6-(Aminomethyl)isoquinolin-1(2H)-one (CAS: 1374651-53-2) exemplifies this strategic modification, possessing a molecular formula of C₁₀H₁₀N₂O and molecular weight of 174.20 g/mol [3] [4] [6]. The aminomethyl group provides a handle for:
Table 1: Key Structural Variants of Functionalized Isoquinolinones
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
---|---|---|---|---|
Isoquinolin-1(2H)-one | 489453-23-8 | C₉H₇NO | 145.16 | None |
6-Aminoisoquinolin-1(2H)-one | 216099-46-6 | C₉H₈N₂O | 160.18 | 6-Amino |
6-(Aminomethyl)isoquinolin-1(2H)-one | 1374651-53-2 | C₁₀H₁₀N₂O | 174.20 | 6-Aminomethyl |
7-(Aminomethyl)isoquinolin-1(2H)-one | 913526-08-6 | C₁₀H₁₀N₂O | 174.20 | 7-Aminomethyl |
Isoquinoline alkaloids have shaped medicinal chemistry since the 19th century, with morphine (isolated 1804) and papaverine (isolated 1848) representing early therapeutic milestones. The mid-20th century witnessed systematic exploration of isoquinoline derivatives, leading to the recognition of their broad bioactivity profiles. Contemporary research focuses on targeted functionalization of the core scaffold to optimize drug-like properties. 6-(Aminomethyl)isoquinolin-1(2H)-one emerged in the early 21st century as chemists pursued structurally constrained, water-soluble analogs of natural alkaloids [2] [3] [6]. Key evolutionary milestones include:
The strategic value of 6-(aminomethyl)isoquinolin-1(2H)-one lies in its balanced physicochemical properties (calculated logP ≈ 1.2, aqueous solubility >5 mg/mL) and bifunctional reactivity. The secondary amine of the lactam and primary aliphatic amine enable orthogonal derivatization, making it a versatile intermediate for targeted drug discovery [2] [3] [4]. Current applications exploit three key attributes:
Table 2: Research Applications of 6-(Aminomethyl)isoquinolin-1(2H)-one
Application Domain | Specific Use | Mechanistic Role | Reference |
---|---|---|---|
Pharmaceutical Development | Neurological disorder drug intermediates | Dopamine receptor targeting scaffold | [2] |
Chemical Biology | Fluorescent probes for bioimaging | Fluorophore conjugation handle | [2] |
Kinase Inhibition | PRMT5 inhibitors (Patent US20250000854) | MTA-cooperative binding element | [7] |
Material Science | Functionalized polymers | Monomeric building block with crosslinking capability | [2] |
Synthetic Chemistry | Heterocyclic building block | Annulation precursor | [6] |
Molecular modeling reveals that the aminomethyl group enhances target binding through dual hydrogen bonding: the lactam NH donates while the aminomethyl group accepts protons in protein interactions. This bifunctional capability makes it superior to simpler analogs like 6-aminoisoquinolinone (CAS: 216099-46-6), particularly in protein-ligand recognition contexts [5] [10]. Quantitative structure-activity relationship (QSAR) studies of similar isoquinolinones demonstrate that electron-donating substituents at the 6-position increase inhibitory potency against kinases by 10-100 fold compared to unsubstituted analogs [10].
The compound's synthetic versatility is evidenced by its incorporation into complex molecular architectures, including MTA-cooperative PRMT5 inhibitors described in US Patent US20250000854 [7]. These derivatives exploit the isoquinolinone's planar rigidity to position the aminomethyl group for critical interactions with enzyme subpockets, demonstrating how this functionalized scaffold enables rational inhibitor design. Current research explores its potential in PROTACs (proteolysis-targeting chimeras), where the aminomethyl group serves as a linker attachment point for E3 ligase ligands [4] [6].
Note: All compounds referenced are listed in Table 1 with structural identifiers for clarity.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: